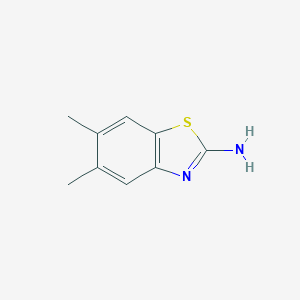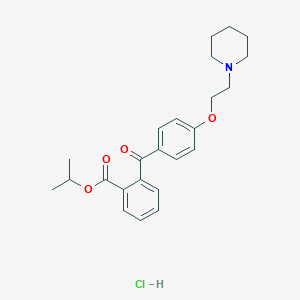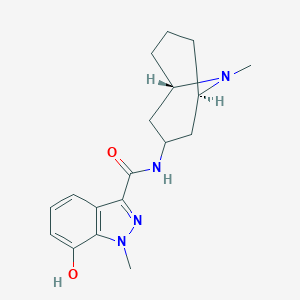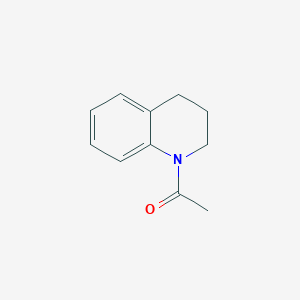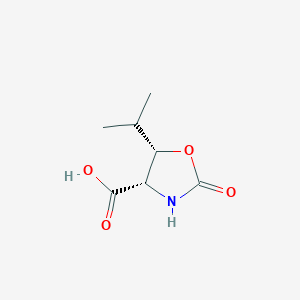
(4S,5S)-2-oxo-5-propan-2-yl-1,3-oxazolidine-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5S)-2-oxo-5-propan-2-yl-1,3-oxazolidine-4-carboxylic acid, also known as OPC-17116, is a synthetic compound that belongs to the oxazolidinone class of antibiotics. It was first synthesized in the late 1990s and has since been extensively studied for its potential use in treating bacterial infections.
Mécanisme D'action
(4S,5S)-2-oxo-5-propan-2-yl-1,3-oxazolidine-4-carboxylic Acid binds to the peptidyl transferase center of the 50S ribosomal subunit, preventing the formation of peptide bonds between amino acids during protein synthesis. This leads to the accumulation of incomplete proteins and ultimately bacterial cell death.
Effets Biochimiques Et Physiologiques
(4S,5S)-2-oxo-5-propan-2-yl-1,3-oxazolidine-4-carboxylic Acid has been shown to have a broad spectrum of activity against gram-positive bacteria, including those that are resistant to other antibiotics. It has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for clinical use.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (4S,5S)-2-oxo-5-propan-2-yl-1,3-oxazolidine-4-carboxylic Acid is that it has a relatively simple synthesis process and can be produced on a large scale. Additionally, its broad spectrum of activity and low toxicity make it a promising candidate for clinical use. However, one limitation is that it has not yet been extensively studied in clinical trials and its efficacy and safety in humans is not yet fully understood.
Orientations Futures
There are several potential future directions for research on (4S,5S)-2-oxo-5-propan-2-yl-1,3-oxazolidine-4-carboxylic Acid. One area of interest is its potential use in combination therapy with other antibiotics to enhance its antibacterial activity. Another area of interest is the development of new analogs of (4S,5S)-2-oxo-5-propan-2-yl-1,3-oxazolidine-4-carboxylic Acid with improved pharmacokinetic properties and activity against a broader range of bacteria. Additionally, further studies are needed to fully understand the safety and efficacy of (4S,5S)-2-oxo-5-propan-2-yl-1,3-oxazolidine-4-carboxylic Acid in humans and its potential use in clinical settings.
Méthodes De Synthèse
The synthesis of (4S,5S)-2-oxo-5-propan-2-yl-1,3-oxazolidine-4-carboxylic Acid involves the reaction of proline with acrolein in the presence of a catalyst to form an intermediate, which is then reacted with a ketone to form the final product. The synthesis process is relatively straightforward and can be carried out on a large scale, making (4S,5S)-2-oxo-5-propan-2-yl-1,3-oxazolidine-4-carboxylic Acid a promising candidate for commercial production.
Applications De Recherche Scientifique
(4S,5S)-2-oxo-5-propan-2-yl-1,3-oxazolidine-4-carboxylic Acid has been extensively studied for its antibacterial properties, particularly against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. It works by inhibiting bacterial protein synthesis by binding to the 50S subunit of the ribosome, preventing the formation of peptide bonds and ultimately leading to bacterial cell death.
Propriétés
Numéro CAS |
125473-34-9 |
|---|---|
Nom du produit |
(4S,5S)-2-oxo-5-propan-2-yl-1,3-oxazolidine-4-carboxylic Acid |
Formule moléculaire |
C7H11NO4 |
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
(4S,5S)-2-oxo-5-propan-2-yl-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-3(2)5-4(6(9)10)8-7(11)12-5/h3-5H,1-2H3,(H,8,11)(H,9,10)/t4-,5-/m0/s1 |
Clé InChI |
SFEWQLMXSWYMJK-WHFBIAKZSA-N |
SMILES isomérique |
CC(C)[C@H]1[C@H](NC(=O)O1)C(=O)O |
SMILES |
CC(C)C1C(NC(=O)O1)C(=O)O |
SMILES canonique |
CC(C)C1C(NC(=O)O1)C(=O)O |
Synonymes |
4-Oxazolidinecarboxylicacid,5-(1-methylethyl)-2-oxo-,(4S-cis)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



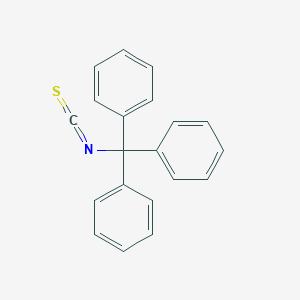
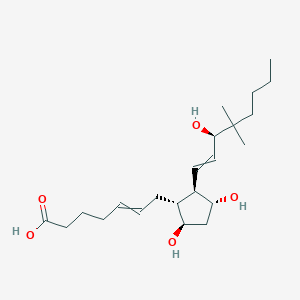
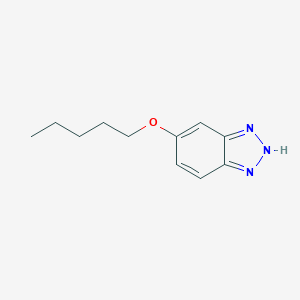
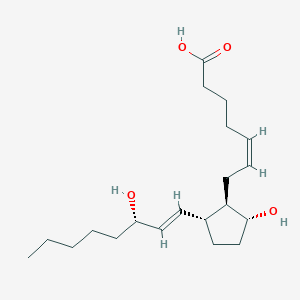
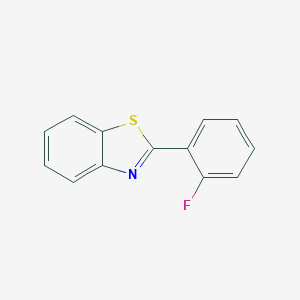

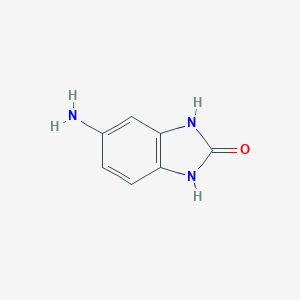
![7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B160277.png)
